molecular formula C19H24O3 B045058 19-Aldoandrostenedione CAS No. 968-49-0

19-Aldoandrostenedione

Cat. No.: B045058
CAS No.: 968-49-0
M. Wt: 300.4 g/mol
InChI Key: XRCFMDPVHKVRDJ-BGJMDTOESA-N
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Description

19-Oxoandrostenedione is a steroidal hormone that plays a crucial role in the biosynthesis of estrogens from androgens It is an intermediate in the conversion of androstenedione to estrone, catalyzed by the enzyme aromatase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxoandrostenedione typically involves the oxidation of androstenedione. One common method includes the use of cytochrome P450 aromatase, which catalyzes the conversion of androstenedione to 19-Oxoandrostenedione through a series of hydroxylation reactions. The reaction conditions often involve the presence of oxygen and specific cofactors that facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of 19-Oxoandrostenedione may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the aromatase enzyme. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities. The process typically includes steps for the extraction and purification of the product to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: 19-Oxoandrostenedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert it into other steroidal compounds.

    Reduction: It can be reduced to form different hydroxysteroids.

    Substitution: Specific functional groups can be substituted to modify its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Enzymes like aromatase or chemical catalysts like palladium on carbon.

Major Products:

Scientific Research Applications

19-Oxoandrostenedione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its role in hormone biosynthesis and regulation.

    Medicine: Investigated for potential therapeutic applications in hormone-related disorders and cancers.

    Industry: Utilized in the production of steroidal drugs and supplements.

Mechanism of Action

The mechanism of action of 19-Oxoandrostenedione involves its conversion to estrogens by the enzyme aromatase. This enzyme catalyzes the hydroxylation of the steroid, leading to the formation of estrone and formic acid. The process involves several intermediate steps, including the formation of 19-hydroxyandrostenedione and 19-oxoandrostenedione. The molecular targets include estrogen receptors, which mediate the biological effects of the resulting estrogens .

Comparison with Similar Compounds

    Androstenedione: A precursor to both testosterone and estrogens.

    19-Norandrostenedione: Similar in structure but lacks a carbon atom at the 19th position.

    Testosterone: A primary male sex hormone and anabolic steroid.

Uniqueness: 19-Oxoandrostenedione is unique due to its specific role as an intermediate in the aromatization process, which is essential for estrogen biosynthesis. Unlike other similar compounds, it directly participates in the conversion of androgens to estrogens, making it a critical component in hormone regulation .

Properties

IUPAC Name

(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14-,15-,16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFMDPVHKVRDJ-BGJMDTOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242509
Record name 19-Oxo-delta(4) androstene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

968-49-0
Record name 19-Oxoandrostenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-Oxo-delta(4) androstene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Aldoandrostenedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19-Oxo-delta(4) androstene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-ALDOANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07F7694NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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